1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3,3,3-trifluoropropan-1-one
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Overview
Description
1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3,3,3-trifluoropropan-1-one is a synthetic compound that features a thiazepane ring, a chlorophenyl group, and a trifluoropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3,3,3-trifluoropropan-1-one typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting a suitable amine with a thiol in the presence of a base.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the thiazepane intermediate.
Addition of the Trifluoropropanone Moiety: The final step involves the addition of the trifluoropropanone group through a condensation reaction with a trifluoromethyl ketone.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3,3,3-trifluoropropan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ketamine: 2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one, known for its anesthetic properties.
Chlorphenesin: A muscle relaxant that blocks nerve impulses.
Uniqueness: 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-3,3,3-trifluoropropan-1-one is unique due to its trifluoropropanone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3,3,3-trifluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NOS/c15-11-4-2-1-3-10(11)12-5-6-19(7-8-21-12)13(20)9-14(16,17)18/h1-4,12H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQMMDASJJDSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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